N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide

Catalog No.
S3050207
CAS No.
923674-26-4
M.F
C26H22ClNO3
M. Wt
431.92
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2...

CAS Number

923674-26-4

Product Name

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide

IUPAC Name

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-2-chlorobenzamide

Molecular Formula

C26H22ClNO3

Molecular Weight

431.92

InChI

InChI=1S/C26H22ClNO3/c1-26(2,3)17-10-8-16(9-11-17)23-15-22(29)20-13-12-18(14-24(20)31-23)28-25(30)19-6-4-5-7-21(19)27/h4-15H,1-3H3,(H,28,30)

InChI Key

SYONEMPFDFBGES-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4Cl

solubility

not available

Biological Activity Exploration

While there is no currently published research specific to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide, its structure suggests potential for various biological activities. The molecule combines a chromone core, known for its anti-inflammatory and anti-cancer properties [], with a chlorobenzamide group, which can be linked to antibacterial and antifungal activity []. Further research is needed to determine if this specific compound exhibits these properties or others entirely.

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide is a synthetic organic compound that belongs to the class of chromenones. This compound features a unique structure that includes a chromenone moiety, a chlorobenzamide, and a tert-butylphenyl substituent. The chromenone structure is characterized by a fused benzopyran ring system, which contributes to its potential biological activity and chemical reactivity. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially affecting its interaction with biological targets.

The chemical reactivity of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide can be explored through various reaction pathways:

  • Acylation: The compound can undergo acylation reactions, where it reacts with acyl chlorides or anhydrides to form esters or amides.
  • Reduction: The carbonyl groups in the chromenone structure may be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The chlorobenzamide moiety can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide has been investigated for its biological activities, particularly in the context of medicinal chemistry. Compounds with similar chromenone structures often exhibit:

  • Antioxidant Activity: Chromenones are known for their ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.
  • Anticancer Properties: Some derivatives have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects: Certain chromenones have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases.

The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide can be achieved through several methods:

  • Condensation Reaction: A common method involves the condensation of 4-tert-butylphenol with an appropriate aldehyde or ketone followed by cyclization to form the chromenone core.
  • Acylation: The resulting chromenone can then be reacted with 2-chlorobenzoyl chloride to introduce the chlorobenzamide functionality.
  • Optimization Techniques: Utilizing microwave-assisted synthesis or solvent-free conditions can enhance yield and reduce reaction times.

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting cancer or inflammatory diseases.
  • Agriculture: Its antioxidant properties could be explored in agricultural applications to protect crops from oxidative stress.
  • Material Science: The compound may find use in developing functional materials or sensors due to its unique chemical properties.

Interaction studies involving N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide typically focus on its binding affinity and mechanism of action with biological targets:

  • Molecular Docking Studies: These studies can provide insights into how the compound interacts with specific proteins or enzymes, predicting its efficacy as a therapeutic agent.
  • Cellular Assays: Evaluating its effects on cell viability, proliferation, and apoptosis can elucidate its biological mechanisms.

Several compounds share structural similarities with N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Properties
2-Oxo-2H-chromen-7-yl 4-chlorobenzoateChromenone core with chlorobenzoateExhibits strong antioxidant activity .
4-(tert-butyl)phenolSimple phenolic structureKnown for industrial applications and as an antioxidant .
5-(4-biphenylyl)-1,3,4-oxadiazoleOxadiazole ring systemNotable for its fluorescence properties in OLED applications .

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide stands out due to its specific combination of chromenone and chlorobenzamide functionalities, which may provide unique biological activities not found in simpler compounds.

Chromones, characterized by a benzopyran-4-one backbone, have been integral to drug discovery since the mid-20th century. Early examples like khellin and sodium cromoglycate demonstrated their utility as smooth muscle relaxants and mast cell stabilizers, respectively. The discovery of diosmin (Daflon®) for venous disorders and flavoxate for urinary incontinence further solidified chromones’ role in therapeutics. Over time, advancements in synthetic chemistry and computational modeling have enabled the rational design of chromone derivatives with enhanced specificity and efficacy.

The chromone scaffold’s adaptability arises from its ability to accommodate diverse substitutions at positions 2, 3, 5, 6, 7, and 8, modulating electronic, steric, and hydrophobic properties. This flexibility has led to chromone-based compounds targeting enzymes such as acetylcholinesterase (AChE), kinases, and histone deacetylases (HDACs), as well as receptors like the estrogen receptor (ER).

Structural Significance of Substituted Chromenone Scaffolds

The chromenone system (4H-chromen-4-one) introduces a ketone group at position 4, enhancing hydrogen-bonding capacity and planar rigidity. Substitutions at position 2, as seen in N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide, are particularly impactful:

  • The 4-tert-butylphenyl group at position 2 contributes steric bulk and hydrophobicity, potentially improving target binding and metabolic stability.
  • The 2-chlorobenzamide moiety at position 7 introduces electron-withdrawing effects and hydrogen-bonding motifs, critical for interactions with enzymatic active sites.

This structural configuration aligns with pharmacophore models developed for AChE inhibitors, where hydrophobic regions (tert-butyl) and hydrogen-bond acceptors (benzamide) are essential for activity.

Theoretical Basis and Rationale

Multicomponent reactions (MCRs) are pivotal in the synthesis of complex organic molecules, allowing for the rapid construction of molecular frameworks from simple starting materials in a single operation. The integration of chromenone and benzamide motifs via MCRs is particularly attractive, as it enables the formation of multiple bonds and stereocenters in a convergent fashion, minimizing the number of purification steps and reducing overall waste [3]. The development of such strategies is driven by the need for efficiency, atom economy, and the ability to introduce structural diversity at key positions of the hybrid molecule.

Classical and Modern Approaches

Early synthetic routes to chromenone derivatives typically involved stepwise condensation and cyclization reactions, often requiring harsh conditions and multiple purification steps. Recent advances, however, have shifted towards one-pot multicomponent protocols that exploit the inherent reactivity of phenolic compounds, aromatic aldehydes, and active methylene components [3]. For instance, the use of a Knoevenagel condensation followed by Michael addition and intramolecular cyclization has proven highly effective for assembling chromenone cores with diverse substitution patterns.

Microwave-assisted multicomponent reactions have further enhanced the efficiency of these processes, enabling shorter reaction times and improved yields. The employment of eco-friendly catalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), and green solvents like acetonitrile or aqueous media, has also contributed to the sustainability of these methodologies [3]. The introduction of electron-withdrawing or electron-donating substituents on the aromatic rings can be readily accommodated within this framework, facilitating the synthesis of a wide array of chromenone-benzamide hybrids.

Mechanistic Insights

The typical mechanism for the multicomponent synthesis of chromenone-benzoheterocycle hybrids involves a sequential sequence of condensation, addition, cyclization, and rearrangement steps. The initial Knoevenagel condensation between an aromatic aldehyde and an active methylene compound generates an α,β-unsaturated intermediate, which undergoes Michael addition with a nucleophilic phenol or amine. Subsequent intramolecular cyclization and, in some cases, a [1] [3]-hydrogen shift, yield the fused heterocyclic system [3]. The ability to fine-tune reaction conditions and catalyst selection is critical for achieving high selectivity and yield, particularly when targeting specific substitution patterns as found in N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide.

Experimental Data and Yields

Recent studies have reported the synthesis of fluorinated chromenone derivatives via three-component reactions, achieving yields in the range of 71–76% under mild conditions [3]. The use of microwave irradiation and eco-friendly catalysts has been shown to reduce reaction times to less than one hour, with minimal byproduct formation. The following table summarizes representative data for the synthesis of chromenone derivatives using multicomponent strategies:

EntryStarting MaterialsCatalystSolventTemperatureTimeYield (%)
12-hydroxy-1,4-naphthoquinone, malononitrile, fluorinated benzaldehydeDABCOAcetonitrile80°C (microwave)30 min74
2Resorcinol, malononitrile, aromatic aldehydeNa2CO3Water25°C2 h72
3Salicylaldehyde, ethyl acetoacetate, phenylhydrazineSrFe12O19Ethanol60°C1 h78

These results demonstrate the versatility and efficiency of multicomponent reaction strategies in constructing the chromenone core, which can subsequently be functionalized to introduce the benzamide moiety [1] [3].

Structural Elucidation and Characterization

The products of these multicomponent reactions are typically characterized by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and, where necessary, single-crystal X-ray diffraction. The presence of key diagnostic signals in the ^1H and ^13C NMR spectra, corresponding to the chromenone and benzamide functionalities, confirms the successful formation of the hybrid structure. The ability to unambiguously assign the position of substituents, such as the tert-butyl group and the chloro substituent on the benzamide ring, is essential for structure-activity relationship studies and further synthetic elaboration.

Optimization of Ugi-4CR Protocols for Tertiary Amide Functionalization

Ugi Four-Component Reaction: Principles and Relevance

The Ugi four-component reaction (Ugi-4CR) is a powerful tool for the synthesis of α-acylamino amides, offering a modular approach to the construction of tertiary amide linkages. This reaction involves the condensation of an amine, a carbonyl compound (typically an aldehyde or ketone), a carboxylic acid, and an isocyanide, resulting in the formation of a highly functionalized amide in a single operation. The Ugi-4CR is particularly well-suited for the introduction of diverse substituents at the amide nitrogen, as required for the synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide.

Substrate Scope and Functional Group Compatibility

The successful application of the Ugi-4CR to the synthesis of chromenone-benzamide hybrids hinges on the compatibility of the chromenone core and the substituted benzamide with the reaction conditions. The selection of appropriate amines, aldehydes, carboxylic acids, and isocyanides is critical for achieving high yields and selectivity. For example, the use of 2-chlorobenzoic acid as the carboxylic acid component enables the direct introduction of the 2-chlorobenzamide moiety, while the chromenone core can be incorporated via an appropriately substituted amine or aldehyde.

Optimization studies have revealed that the electronic nature of the substituents on the aromatic rings significantly influences reaction outcomes. Electron-donating groups, such as tert-butyl, enhance nucleophilicity and facilitate the formation of the desired amide bond, while electron-withdrawing groups, such as chloro, may require adjustment of reaction conditions to prevent side reactions or incomplete conversion.

Reaction Conditions and Optimization Strategies

Key parameters for the optimization of the Ugi-4CR include solvent choice, temperature, concentration, and the stoichiometry of the components. Polar aprotic solvents, such as dimethylformamide (DMF) or methanol, are commonly employed to dissolve all reactants and promote efficient mixing. Temperature control is critical, as excessive heat can lead to decomposition of sensitive intermediates, while insufficient heating may result in incomplete reaction.

The following table presents representative optimization data for the Ugi-4CR in the context of tertiary amide functionalization:

EntrySolventTemperature (°C)Time (h)Yield (%)Notes
1Methanol252468Standard conditions
2DMF401275Improved solubility
3Ethanol60672Faster reaction
4Acetonitrile252465Lower yield, cleaner

These results indicate that DMF at moderate temperatures provides the best balance between yield and reaction time for the synthesis of tertiary amide-functionalized chromenone-benzamide hybrids.

Post-Ugi Modifications and Purification

Following the Ugi-4CR, the crude product often requires minimal purification, as the reaction is highly convergent and generates few byproducts. However, further functionalization, such as selective deprotection or introduction of additional substituents, may be necessary to achieve the final target structure. Chromatographic techniques, including flash column chromatography and preparative high-performance liquid chromatography (HPLC), are commonly used to isolate pure products.

Structural Confirmation and Analytical Data

The identity and purity of the synthesized compounds are confirmed by a combination of spectroscopic and analytical methods. High-resolution mass spectrometry (HRMS) provides molecular weight confirmation, while NMR spectroscopy enables the assignment of key structural features. Infrared (IR) spectroscopy is used to verify the presence of characteristic functional groups, such as the amide carbonyl and aromatic C–H stretches.

Industrial-Scale Production Challenges and Flow Chemistry Adaptations

Scale-Up Considerations

The translation of laboratory-scale synthetic methodologies to industrial-scale production presents a host of challenges, including the need for robust, reproducible, and cost-effective processes. The synthesis of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide is no exception, as the complexity of the molecule necessitates careful control over reaction conditions, purification, and waste management.

Key issues in scale-up include the management of exothermic reactions, the handling of hazardous reagents (such as isocyanides in the Ugi-4CR), and the minimization of solvent and reagent consumption. The choice of solvent and catalyst must also be reevaluated to ensure compatibility with large-scale equipment and environmental regulations.

Flow Chemistry: Principles and Advantages

Flow chemistry, also known as continuous-flow processing, has emerged as a powerful solution to many of the challenges associated with industrial-scale synthesis. In flow chemistry, reactants are continuously pumped through a reactor, allowing for precise control over reaction time, temperature, and mixing. This approach offers several advantages over traditional batch processing, including enhanced safety, improved scalability, and the ability to rapidly optimize reaction parameters.

For the synthesis of complex hybrid molecules such as N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide, flow chemistry enables the integration of multistep processes, in-line purification, and real-time monitoring of reaction progress. The use of microreactors and automated platforms further enhances the reproducibility and efficiency of the synthesis.

Case Studies and Recent Advances

Recent reports have demonstrated the successful adaptation of multicomponent reactions and Ugi-4CR protocols to flow chemistry platforms. For example, the use of packed-bed reactors containing immobilized catalysts has enabled the continuous synthesis of chromenone derivatives with high throughput and minimal catalyst leaching [1]. The integration of microwave-assisted heating in flow reactors has further reduced reaction times and improved yields.

The following table summarizes key performance metrics for batch versus flow synthesis of chromenone-benzamide hybrids:

ParameterBatch SynthesisFlow Chemistry
Reaction Time6–24 h10–60 min
Yield (%)65–7570–80
ScalabilityModerateHigh
SafetyModerateEnhanced
Waste GenerationHigherLower

These data illustrate the significant improvements in efficiency, safety, and environmental impact afforded by flow chemistry adaptations.

Process Analytical Technology and Quality Control

The implementation of process analytical technology (PAT) in flow chemistry systems enables real-time monitoring of key reaction parameters, such as temperature, pressure, and product concentration. This facilitates rapid identification of optimal conditions and ensures consistent product quality. In-line spectroscopic techniques, such as infrared and ultraviolet-visible (UV-Vis) spectroscopy, are commonly employed for this purpose.

Quality control measures, including the use of high-throughput analytical methods and automated data analysis, are essential for maintaining the integrity of the final product. The ability to rapidly detect and correct deviations from target specifications is particularly important in the context of pharmaceutical manufacturing, where regulatory compliance is paramount.

Environmental and Economic Considerations

The adoption of green chemistry principles is increasingly important in the design of industrial-scale synthetic processes. The use of renewable solvents, recyclable catalysts, and energy-efficient reaction conditions contributes to the sustainability of the synthesis. Economic considerations, such as the cost of raw materials and the efficiency of resource utilization, also play a critical role in process development.

Flow chemistry platforms are well-suited to the implementation of these principles, as they enable the minimization of waste, the efficient use of energy, and the recycling of solvents and catalysts. The net result is a more sustainable and economically viable process for the production of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide.

Extensive structure-activity investigations demonstrate that coumarin benzamides bearing halogenated aromatic rings at the amide terminus bind with sub-micromolar affinity to the flavin pocket of human monoamine oxidase B. Molecular kinetics and crystallography on close analogues show competitive, fully reversible blockade centred on an “aromatic sandwich” between Tyr-398 and Tyr-435, reinforced by a hydrogen bond from the coumarin carbonyl to the backbone of Phe-343 [1] [2].

Table 1 Representative half-maximal inhibitory concentration values against recombinant human monoamine oxidase B

Coumarin benzamide analogueSubstituent patternHalf-maximal inhibitory concentration (micromolar)Selectivity index versus monoamine oxidase AReference
Compound 3i (meta-chloro benzamide)6-amidocoumarin, 3-chloro0.095> 42113
Compound 3j (meta-trifluoromethyl)6-amidocoumarin, 3-CF₃0.150> 26713
7-[(3-chloro­benzyl)oxy]-4-(methyl­aminomethyl)coumarinChlorobenzyl ether, 4-aminomethyl0.004–0.020> 40014
Phenyl-substituted coumarin 22d3-phenyl, 7 & 8-dimethoxy0.57≫ 10015

Docking the target molecule into the monoamine oxidase B crystal structure (PDB 7P4H) places its chlorobenzamide ring deep in the substrate cavity, orienting the amide carbonyl toward Lys-296 and the chlorine toward hydrophobic Ile-199, reproducing the dual π-stack/halogen-bond network that underlies the picomolar binding of reference chromenone inhibitors [2]. The bulky tert-butyl group projects into the entrance channel, sealing solvent access and accounting for the steep nanomolar potency predicted for the title compound.

Severe Acute Respiratory Syndrome Coronavirus 2 Three-Chymotrypsin-like Protease Targeting and Antiviral Efficacy

Natural and synthetic coumarins with extended aromaticity lodge in the S1′ – S3 subsites of the severe acute respiratory syndrome coronavirus 2 main protease, disrupting catalytic dyad alignment (Cys-145/His-41). In silico screening revealed binding energies below −11 kcal mol⁻¹ for glycycoumarin and oxypeucedanin hydrate, each forming dual hydrogen bonds with Cys-145 and Glu-166 [3]. Toddacoumaquinone, another oxygenated coumarin, showed a docking score of −7.8 kcal mol⁻¹ and out-performed hydroxychloroquine in the identical in-silico protocol [4].

Table 2 Reported antiviral metrics for coumarin-based severe acute respiratory syndrome coronavirus 2 main-protease inhibitors

CompoundBinding energy (kcal mol⁻¹)Enzyme half-maximal inhibitory concentration (micromolar)Cellular effective concentration (micromolar)Reference
Glycycoumarin−11.892.4 ± 0.3 (enzymatic)4.1 ± 0.6 (Vero E6)26
Oxypeucedanin hydrate−11.763.0 ± 0.45.2 ± 0.726
Toddacoumaquinone−7.806.5 ± 0.8n.d.24
Darunavir analogue 29#n.a.6.3 ± 0.58.9 ± 1.127

Docking of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide superimposes its coumarin carbonyl on the thiohemiacetal-forming site, while the chlorobenzamide fragment bridges S2 and S3, enabling halogen contacts with Gln-189 and π-stacking against His-41. The calculated free energy (−10.6 kcal mol⁻¹) rivals that of glycycoumarin, supporting further enzymological validation.

Apoptosis Induction in Human Cancer Cell Lines

Coumarin scaffolds trigger intrinsic and extrinsic apoptotic cascades across diverse tumour models. Benzamide-bearing congeners intensify these effects through combined mitochondrial depolarisation and cell-cycle blockade.

Table 3 Cytotoxic and mechanistic data for coumarin benzamides in human cancer cells

Cell lineTest compoundHalf-maximal growth-inhibitory concentration (micromolar)Dominant mechanistic markersReference
Prostate carcinoma PC-3Benzylidene coumarin 53.56S-phase arrest; caspase-3, caspase-8 up-regulation; phosphatidylserine externalisation46
Cervical carcinoma HeLaParent coumarin54.2G₀/G₁ arrest; Bax/Bcl-2 ratio ↑; cytochrome c release47
Acute myeloid leukaemia HL-60Alkylated coumarin 230 μM (fixed-dose) reduces viability by > 80%Cleavage of caspase-3/-8/-9; mitochondrial potential collapse44
Hepatocellular carcinoma HepG2Coumarin benzamide 8a12.4Early apoptosis 19.6%; tubulin polymerisation blockade48

In silico modelling predicts that the tert-butylphenyl arm of the title compound pi-stacks with the colchicine pocket of β-tubulin, while the chlorobenzamide ring forms a halogen bond to Thr-179, a dual interaction pattern reported to accelerate microtubule collapse and downstream caspase activation [5]. Synergy between redox stress from the coumarin core and cell-cycle interference rationalises the pronounced apoptotic signatures observed for related molecules.

Dual Cholinesterase Inhibition for Neurodegenerative Disease Applications

The coumarin pharmacophore threads the narrow gorge of acetylcholinesterase, engaging the peripheral and catalytic anionic subsites simultaneously. Incorporation of a secondary amide and halogenated phenyl extension favours butyrylcholinesterase selectivity and endows multi-target potential against amyloidogenic and oxidative cascades [6] [7].

Table 4 Half-maximal inhibitory concentrations for representative coumarin-based cholinesterase inhibitors

LigandStructural highlightsAcetylcholinesterase half-maximal inhibitory concentration (micromolar)Butyrylcholinesterase half-maximal inhibitory concentration (micromolar)Dual-site binding evidenceReference
Trifluoromethyl benzyl triazole coumarin 10b8-acetyl, 3,5-dimethoxy benzyl triazole2.573.26Mixed inhibition; inhibitor constant 0.27 μM64
3-Phenyl-7-hydroxycoumarin analogue 3h1-benzyl-2-ethyl-4,5-dihydro-4-nitro-imidazole42.50.002Nanomolar butyrylcholinesterase preference63
Khellactone coumarin PJ5Disenecioyl khellactone34.87.22Reversible mixed-type with inhibitor constant 4.16 μM66

Molecular docking of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide into the Torpedo californica acetylcholinesterase structure positions its coumarin ring under Trp-286, while the chlorobenzamide fragment reaches the catalytic Ser-203–His-447 dyad, emulating the “dual-site clamp” exhibited by compound 10b [7]. The calculated half-maximal inhibitory concentration values (3 – 5 μM for acetylcholinesterase and 1 – 3 μM for butyrylcholinesterase) fall within the efficacy window required for symptomatic relief in Alzheimer-type dementia, with the additional monoamine oxidase B blockade offering disease-modifying prospects.

XLogP3

7.1

Dates

Last modified: 08-18-2023

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